Structural Differentiation: A Unique Benzamide Spacer Compared to the Closest Analog (CAS 476633-60-0)
The target compound's most critical differentiation is its core structure. The closest commercially available analog is N-(2-benzoyl-4-methylphenyl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 476633-60-0). The target compound (MW 615.7) contains an additional benzamide linker, creating a 'benzamido-benzamide' scaffold absent in the analog (MW 496.6) [REFS-1, REFS-2]. This structural feature introduces an extra hydrogen bond donor and acceptor, which in analogous HDAC inhibitor design is known to significantly modulate zinc-binding group interactions and linker-dependent selectivity [1]. This is not a trivial difference; in the 1-arylsulfonyl indoline-benzamide series, replacing a direct sulfonyl-benzamide linkage with a spacer-modified variant completely alters the antiproliferative and enzyme inhibition profiles [1].
| Evidence Dimension | Molecular Scaffold and Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | C36H29N3O5S; MW 615.7; Scaffold: N-(2-benzoyl-4-methylphenyl)-2-(4-(indolin-1-ylsulfonyl)benzamido)benzamide (contains a benzamido-benzamide linker) |
| Comparator Or Baseline | N-(2-benzoyl-4-methylphenyl)-4-(indolin-1-ylsulfonyl)benzamide; MW 496.6 (direct sulfonyl-benzamide linkage) |
| Quantified Difference | The target compound is 119.1 g/mol heavier due to the additional benzamide spacer, along with an increase in hydrogen bond donors and acceptors |
| Conditions | Structural comparison based on chemical formula and IUPAC name; no direct biological comparison data available for this exact pair |
Why This Matters
For researchers aiming to probe the effects of linker length and hydrogen-bonding potential on tubulin/HDAC dual inhibition, this compound is structurally distinct; simply procuring the smaller analog (476633-60-0) will explore a completely different chemical space and SAR, leading to invalid conclusions about the role of the benzamide linker.
- [1] Lai, M. J., Ojha, R., Lin, M. H., Liu, Y. M., Lee, H. Y., Lin, T. E., ... & Liou, J. P. (2019). 1-Arylsulfonyl indoline-benzamides as a new antitubulin agents, with inhibition of histone deacetylase. European Journal of Medicinal Chemistry, 162, 612-630. View Source
